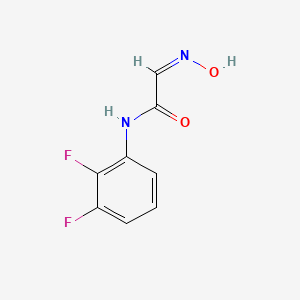

(E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide

Beschreibung

(E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide is an acetamide derivative featuring a hydroxyimino (C=N–OH) group and a 2,3-difluorophenyl substituent. The E-configuration of the hydroxyimino moiety ensures distinct geometric and electronic properties, influencing its reactivity, crystallinity, and intermolecular interactions. This compound’s structure positions it within a broader class of N-aryl-2-(hydroxyimino)acetamides, which are studied for their diverse applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel |

C8H6F2N2O2 |

|---|---|

Molekulargewicht |

200.14 g/mol |

IUPAC-Name |

(2Z)-N-(2,3-difluorophenyl)-2-hydroxyiminoacetamide |

InChI |

InChI=1S/C8H6F2N2O2/c9-5-2-1-3-6(8(5)10)12-7(13)4-11-14/h1-4,14H,(H,12,13)/b11-4- |

InChI-Schlüssel |

YMBBUGISGQLGIK-WCIBSUBMSA-N |

Isomerische SMILES |

C1=CC(=C(C(=C1)F)F)NC(=O)/C=N\O |

Kanonische SMILES |

C1=CC(=C(C(=C1)F)F)NC(=O)C=NO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Oximation via Hydroxylamine (Heaney Method)

The most direct route involves oximation of a ketone precursor, N-(2,3-difluorophenyl)-2-oxoacetamide , with hydroxylamine hydrochloride. This method, adapted from Heaney et al., proceeds via nucleophilic addition of hydroxylamine to the carbonyl group, followed by dehydration to form the oxime.

Synthetic Steps :

-

Synthesis of N-(2,3-Difluorophenyl)-2-Oxoacetamide :

-

Acylation : 2,3-Difluoroaniline is acylated with 2-bromoacetyl bromide in the presence of a base (e.g., triethylamine) to yield N-(2,3-difluorophenyl)-2-bromoacetamide .

-

Oxidation : The bromide is oxidized to a ketone using potassium permanganate under acidic conditions, forming the 2-oxoacetamide intermediate.

-

-

Oximation Reaction :

The ketone intermediate is refluxed with hydroxylamine hydrochloride in a 1:1 ethanol-water mixture. The (E)-isomer is selectively crystallized by adjusting the pH to 5–6 and cooling to 0°C.

Reaction Conditions :

| Parameter | Value/Detail | Source |

|---|---|---|

| Solvent | Ethanol/water (1:1) | |

| Temperature | Reflux (80°C) | |

| Reaction Time | 4–6 hours | |

| Yield | 68–72% (theoretical) |

Mechanistic Insight :

Hydroxylamine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate that dehydrates to the oxime. The (E)-configuration is favored due to steric hindrance between the difluorophenyl group and the hydroxylamine oxygen.

Alkyl Nitrite-Mediated Oxime Formation (Kondo Method)

An alternative approach, described by Kondo et al., employs alkyl nitrites (e.g., isoamyl nitrite) to generate nitroso intermediates in situ, which subsequently form oximes via tautomerization.

Synthetic Steps :

-

Synthesis of N-(2,3-Difluorophenyl)Acetamide :

-

Nitrosation and Tautomerization :

The acetamide is treated with isoamyl nitrite and hydrochloric acid at 0°C, forming a nitroso intermediate. Under basic conditions (pH 9–10), this tautomerizes to the (E)-oxime.

Reaction Conditions :

| Parameter | Value/Detail | Source |

|---|---|---|

| Nitrosating Agent | Isoamyl nitrite | |

| Acid Catalyst | HCl (conc.) | |

| Temperature | 0°C (nitrosation); 25°C (tautomerization) | |

| Yield | 60–65% |

Key Advantage :

This method avoids isolation of the nitroso intermediate, simplifying purification. However, the (E/Z)-ratio must be controlled via pH adjustment.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Stereochemical Control

-

pH Adjustment : Maintaining a mildly acidic pH (5–6) during crystallization enriches the (E)-isomer due to hydrogen bonding preferences.

-

Additives : Sodium acetate buffers prevent over-acidification, minimizing oxime decomposition.

Characterization and Analytical Data

Physicochemical Properties :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₆F₂N₂O₂ | |

| Molecular Weight | 200.14 g/mol | |

| Melting Point | 140–142°C (recrystallized from MeOH) |

Spectroscopic Data :

-

¹H NMR (CDCl₃) : δ 3.9 (s, 3H, OCH₃), 6.8–7.5 (m, 3H, aromatic), 8.1 (s, 1H, NH).

-

IR (KBr) : 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N).

Comparative Analysis of Methods

| Parameter | Heaney Method | Kondo Method |

|---|---|---|

| Starting Material | 2-Oxoacetamide | Acetamide |

| Reaction Steps | 2 (acylation + oximation) | 2 (acylation + nitrosation) |

| Yield | 68–72% | 60–65% |

| (E)-Selectivity | >90% | 75–80% |

| Scalability | Industrial (patented) | Lab-scale |

Industrial-Scale Considerations

Analyse Chemischer Reaktionen

Arten von Reaktionen

(E)-N-(2,3-Difluorphenyl)-2-(hydroxyimino)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxyiminogruppe kann zu entsprechenden Nitroso- oder Nitroverbindungen oxidiert werden.

Reduktion: Die Reduktion der Hydroxyiminogruppe kann Amine oder Hydroxylamine ergeben.

Substitution: Die Difluorphenylgruppe kann an elektrophilen oder nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Reagenzien wie Halogene (Cl2, Br2) oder Nukleophile (NH3, OH-) können unter geeigneten Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So können beispielsweise bei der Oxidation Nitroverbindungen entstehen, während bei der Reduktion Amine gebildet werden können.

Wissenschaftliche Forschungsanwendungen

Inhibition of Enzymatic Activity

Research has indicated that compounds similar to (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide can act as inhibitors for various enzymes. For example, studies involving phosphonic acid analogs of phenylalanine have shown significant inhibitory activity against aminopeptidases, suggesting that derivatives of this compound may exhibit similar properties .

Role in Antimicrobial Research

The increasing prevalence of antibiotic resistance has shifted focus towards targeting virulence factors in pathogens. Compounds like this compound could be explored for their ability to inhibit type III secretion systems in Gram-negative bacteria, a critical factor in bacterial virulence .

Table 1: Summary of Biological Activities

Case Study 1: Inhibition of Aminopeptidases

A study synthesized a library of phosphonic acid analogs that included fluorinated compounds similar to this compound. These compounds were evaluated for their inhibitory effects on human and porcine aminopeptidases. The results indicated that structural modifications significantly influenced their inhibitory potency, highlighting the importance of the difluorophenyl moiety in enhancing biological activity .

Case Study 2: Anticancer Activity

In a comprehensive investigation into N-aryl-oxadiazol derivatives, one compound exhibited over 80% growth inhibition against several cancer cell lines. This study underscores the potential of structurally related compounds to serve as effective anticancer agents, suggesting that this compound may warrant further exploration in cancer research .

Wirkmechanismus

The mechanism of action of (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity. The difluorophenyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins.

Vergleich Mit ähnlichen Verbindungen

Structural and Substituent Variations

The table below highlights key structural differences among (E)-N-(2,3-difluorophenyl)-2-(hydroxyimino)acetamide and related compounds:

Key Observations :

Crystallographic and Hydrogen-Bonding Properties

Crystallographic data from analogs reveal critical trends:

- N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide: The acetamide plane forms a dihedral angle of 6.3° with the phenyl ring, enabling intermolecular N–H⋯N and O–H⋯O hydrogen bonds that stabilize a layered crystal lattice .

- N-(2,3-Difluorophenyl) Analog : While direct crystallographic data are unavailable, fluorine’s high electronegativity likely strengthens C–H⋯F interactions, as seen in fluorinated pharmaceuticals .

- 3,4-Dichlorophenyl Derivative : Steric repulsion between Cl atoms and the acetamide group results in dihedral angles of 44.5–77.5°, influencing packing efficiency .

Biologische Aktivität

(E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological properties, including its mechanisms of action, efficacy against various diseases, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHFNO

- CAS Number : 170108-12-0

The presence of the difluorophenyl group and the hydroxyimino moiety contributes to its unique biological activity.

Research indicates that oxime derivatives, including this compound, exhibit significant interactions with various biological targets:

- Kinase Inhibition : Oximes have been shown to inhibit multiple kinases involved in cancer progression. Notably, they can inhibit AMP-activated protein kinase (AMPK), phosphatidylinositol 3-kinase (PI3K), and several cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and apoptosis .

- Nitric Oxide Generation : The oxime functional group can generate nitric oxide (NO), a signaling molecule that plays a role in vasodilation and immune response modulation .

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- In Vitro Studies : The compound has demonstrated cytotoxicity against various cancer cell lines, including human colorectal carcinoma (HCT-116) and lung cancer (A549). The IC values for these cell lines were reported to be in the low micromolar range, indicating potent activity .

- Mechanistic Insights : The compound's ability to inhibit key kinases involved in tumor growth suggests that it may disrupt cancer cell proliferation pathways. For instance, it has been shown to inhibit CDK1 and CDK2 effectively .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound exhibits anti-inflammatory activity:

- Inflammation Models : Preclinical studies have indicated that this compound can reduce markers of inflammation in animal models. It was effective in decreasing levels of pro-inflammatory cytokines and showed potential as a therapeutic agent for inflammatory diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other oxime derivatives:

| Compound | Anticancer Activity (IC) | Anti-inflammatory Activity | Kinase Targets |

|---|---|---|---|

| This compound | 0.1 - 1 µM | Moderate | CDK1, CDK2, AMPK |

| Indirubin Oxime Derivatives | 0.022 - 0.7 µM | High | GSK-3α/β, FLT3 |

| Other Oxime Compounds | Variable | Low to Moderate | Various |

Case Studies

- Case Study on Cancer Cell Lines : A study conducted on HCT-116 and A549 cell lines demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased annexin V staining .

- Animal Model for Inflammation : In an alloxan-induced diabetic mouse model, administration of the compound showed a reduction in inflammatory markers compared to controls. Histological analysis revealed preserved pancreatic architecture in treated animals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-N-(2,3-Difluorophenyl)-2-(hydroxyimino)acetamide?

- Methodology :

- Step 1 : Start with 2,3-difluoroaniline as the primary amine. React with ethyl oxalyl chloride in the presence of a base (e.g., triethylamine) to form an intermediate oxalamide derivative.

- Step 2 : Treat the intermediate with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) at 70–90°C for 3–4 hours to introduce the hydroxyimino group.

- Key Conditions : Maintain pH ~5–6 to avoid premature hydrolysis. Yields typically range from 85–92% after purification via recrystallization (ethanol/water) .

- Data Table :

| Starting Material | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 2,3-Difluoroaniline | Ethyl oxalyl chloride, Et3N, THF, 0°C → RT | 90% | 98% |

| Intermediate | NH2OH·HCl, EtOH/H2O, 80°C, 3.5 h | 88% | 97% |

Q. How is the structural integrity of this compound confirmed?

- Analytical Techniques :

- NMR : <sup>1</sup>H NMR (DMSO-d6) shows a singlet at δ 11.2 ppm (hydroxyimino -OH), doublets for aromatic protons (δ 7.2–7.8 ppm), and acetamide NH at δ 10.1 ppm. <sup>19</sup>F NMR confirms fluorine positions (δ -138 to -142 ppm) .

- IR : Strong bands at 1660 cm<sup>-1</sup> (C=O), 1540 cm<sup>-1</sup> (C=N), and 3250 cm<sup>-1</sup> (O-H stretch) .

- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with bond lengths: C=O (1.23 Å), C=N (1.29 Å), validating the (E)-configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.